1-(4-{4-[(2-METHYL-3-FURYL)CARBONYL]PIPERAZINO}PHENYL)-1-ETHANONE
Overview
Description
1-(4-{4-[(2-METHYL-3-FURYL)CARBONYL]PIPERAZINO}PHENYL)-1-ETHANONE is a useful research compound. Its molecular formula is C18H20N2O3 and its molecular weight is 312.4 g/mol. The purity is usually 95%.
The exact mass of the compound 1-{4-[4-(2-methyl-3-furoyl)-1-piperazinyl]phenyl}ethanone is 312.14739250 g/mol and the complexity rating of the compound is 438. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Mechanism of Action
Target of Action
Based on its structure, it may interact with proteins or enzymes that have affinity for its functional groups .
Mode of Action
Compounds with similar structures, such as oximes and hydrazones, are known to react with aldehydes and ketones . The nitrogen in these compounds acts as a nucleophile, reacting with the partially positive carbon in the carbonyl group . This reaction forms an oxime or hydrazone in an essentially irreversible process as the adduct dehydrates .
Biochemical Pathways
Based on its potential reactivity with carbonyl groups, it may interfere with metabolic pathways involving aldehydes and ketones .
Result of Action
Its potential to form oximes or hydrazones with aldehydes and ketones could result in modifications to proteins or other biomolecules, potentially altering their function .
Action Environment
The action of 1-{4-[4-(2-methyl-3-furoyl)-1-piperazinyl]phenyl}ethanone can be influenced by various environmental factors, such as pH, temperature, and the presence of other molecules. For instance, the formation of oximes and hydrazones is acid-catalyzed , so the pH of the environment could significantly impact the compound’s reactivity.
Safety and Hazards
Future Directions
Properties
IUPAC Name |
1-[4-[4-(2-methylfuran-3-carbonyl)piperazin-1-yl]phenyl]ethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O3/c1-13(21)15-3-5-16(6-4-15)19-8-10-20(11-9-19)18(22)17-7-12-23-14(17)2/h3-7,12H,8-11H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKNXSCWLDGKWDI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CO1)C(=O)N2CCN(CC2)C3=CC=C(C=C3)C(=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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